molecular formula C18H18N4O5 B11030544 Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11030544
M. Wt: 370.4 g/mol
InChI Key: ZQBZRKLZGVMBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique pyrazolo[5,1-c][1,2,4]triazine core, which is substituted with methoxy, oxoethyl, and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the methoxy, oxoethyl, and methoxyphenyl groups through various organic reactions such as alkylation, esterification, and substitution reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxoethyl group to a hydroxyl group.

    Substitution: The methoxy and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other pyrazolo[5,1-c][1,2,4]triazine derivatives. Similar compounds include:

  • Methyl 4-(2-hydroxy-2-oxoethyl)-8-(4-hydroxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
  • Methyl 4-(2-ethoxy-2-oxoethyl)-8-(4-ethoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate These compounds share the same core structure but differ in the substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications.

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H18N4O5/c1-10-15(11-5-7-12(25-2)8-6-11)17-20-19-16(18(24)27-4)13(22(17)21-10)9-14(23)26-3/h5-8H,9H2,1-4H3

InChI Key

ZQBZRKLZGVMBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.